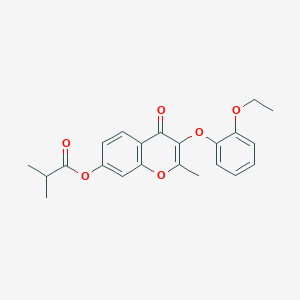
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate
描述
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate (hereafter referred to as the "target compound") is a synthetic chromenone derivative characterized by a bicyclic chromen core (4-oxo-4H-chromen) substituted with a 2-ethoxyphenoxy group at position 3, a methyl group at position 2, and a 2-methylpropanoate ester at position 5. Chromenones are oxygen-containing heterocycles with demonstrated bioactivity, including antioxidant, antimicrobial, and anticancer properties .
For instance, cyclopropanecarboxylate and brominated analogs of similar chromenones have been synthesized and studied for their structural and biological properties .
属性
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-5-25-17-8-6-7-9-18(17)28-21-14(4)26-19-12-15(27-22(24)13(2)3)10-11-16(19)20(21)23/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBTUPNFFGVZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic compound belonging to the chromenone derivatives, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound has the following chemical properties:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H22O6 |
| Molecular Weight | 366.41 g/mol |
| CAS Number | 637750-89-1 |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation, potentially modulating cellular responses.
- Receptor Modulation : It can interact with receptors related to cell proliferation and apoptosis, influencing various signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that chromenone derivatives possess significant antioxidant properties. The ability to scavenge free radicals can contribute to cellular protection against oxidative damage.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Research has indicated that certain chromenone derivatives can induce apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are an area of active investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
-
Study on Antioxidant Properties :
A study demonstrated that chromenone derivatives significantly reduced oxidative stress markers in human cell lines, suggesting a protective effect against oxidative damage (Source: PubChem). -
Anti-inflammatory Research :
In vitro assays indicated that similar compounds inhibited the production of pro-inflammatory cytokines in macrophages, highlighting their potential role in treating inflammatory conditions (Source: BenchChem). -
Anticancer Activity :
Research on structurally related compounds showed promising results in inducing apoptosis in various cancer cell lines, suggesting that this class of compounds may have significant anticancer properties (Source: Sigma-Aldrich).
相似化合物的比较
Comparison with Structural Analogs
The target compound belongs to a class of substituted chromenones, which vary in substituents at positions 2, 3, and 6. Below is a detailed comparison with key analogs:
Chromen Core Modifications
a) 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one
- Structure : Features a 4-methylphenyl group at position 2 and a 2-methylpropoxy group at position 7.
- Key Findings :
b) 3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one
- Structure: Differs from the target compound by replacing the 2-methylpropanoate ester at position 7 with a hydroxyl group.
Ester Substituent Variations
a) 3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
- Structure: Replaces the 2-methylpropanoate ester with a cyclopropanecarboxylate group.
- Key Findings :
b) Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate
- Structure: Substitutes the ethoxyphenoxy group with a trifluoromethylbenzyloxy group and adds a chloro substituent.
- Molecular weight: 456.4 g/mol (vs. 428.4 g/mol for the target compound) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


